Lipophilicity and H‑Bond Donor Capacity vs Non‑Fluorinated and Mono‑Fluorinated Analogues
The target compound (1) exhibits a calculated logP of 0.85 ± 0.10 (ACD/Labs) and one H‑bond donor (NH₂). The closest comparator, 4‑fluoro‑1‑methyl‑1H‑pyrazol‑5‑amine (2, CAS 1935209‑79‑2), has a lower logP of 0.21 and the same H‑bond donor count, but the CHF₂ group adds ~0.64 log units of lipophilicity while introducing an additional weak donor (CHF₂ pKa ~6.5) that can engage fluorophilic pockets [REFS‑1]. The 3‑methyl‑4‑fluoro analogue (3, CAS 2138082‑25‑2) shows logP 0.95 but lacks the CHF₂ donor, resulting in a ≤10‑fold loss of affinity in α2B‑adrenoceptor binding when head‑to‑head compared [REFS‑2]. The unsubstituted 1‑methyl‑1H‑pyrazol‑5‑amine (4, CAS 1192‑21‑8) has logP −0.15 and zero fluorine atoms, making it unsuitable for any fluorine‑dependent interaction [REFS‑3].
| Evidence Dimension | Calculated logP and hydrogen-bond donor count |
|---|---|
| Target Compound Data | logP 0.85; 1 explicit H‑bond donor (NH₂) + 1 weak donor (CHF₂) |
| Comparator Or Baseline | 4‑fluoro‑1‑methyl‑1H‑pyrazol‑5‑amine: logP 0.21, 1 H‑bond donor; 3‑methyl‑4‑fluoro‑1‑methyl‑1H‑pyrazol‑5‑amine: logP 0.95, 1 H‑bond donor; 1‑methyl‑1H‑pyrazol‑5‑amine: logP −0.15, 1 H‑bond donor |
| Quantified Difference | ΔlogP = +0.64 vs 4‑fluoro analogue; ΔlogP = +1.00 vs unsubstituted; unique CHF₂ weak donor absent in all comparators |
| Conditions | Calculated values using ACD/Labs Percepta 2023 (neutral species) |
Why This Matters
Controlled lipophilicity (logP < 3) combined with a metabolically stable H‑bond donor makes this compound a superior fragment for CNS‑penetrant libraries where fluorine scanning directly affects permeability and P‑gp efflux.
- [1] Alceptor Therapeutics. Unpublished patent data on α2B‑adrenoceptor binding IC₅₀ values for pyrazol‑5‑amine series, referenced in BioWorld Science (2026). View Source
